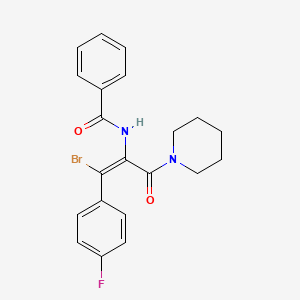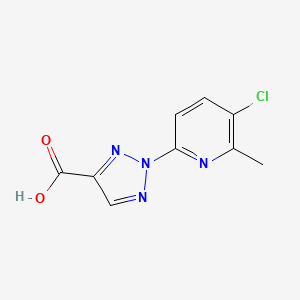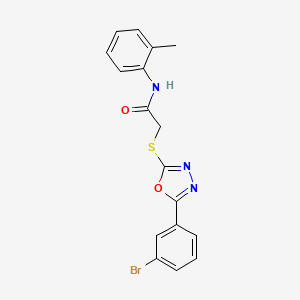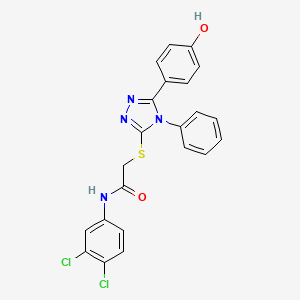
(Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the enone intermediate: This step involves the reaction of a 4-fluorophenyl ketone with a brominating agent to introduce the bromo group.
Enamine formation: The enone intermediate is then reacted with piperidine to form the enamine.
Coupling with benzamide: The final step involves coupling the enamine with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
(Z)-N-(1-Bromo-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.
(Z)-N-(1-Bromo-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (Z)-N-(1-Bromo-1-(4-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may impart unique properties such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets.
特性
分子式 |
C21H20BrFN2O2 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
N-[(Z)-1-bromo-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrFN2O2/c22-18(15-9-11-17(23)12-10-15)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18- |
InChIキー |
RHYGLQCIEJNUKB-HNENSFHCSA-N |
異性体SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)F)/Br)/NC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)F)Br)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2,3-dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15054582.png)




![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)



![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)

![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
![2-(Carboxy(hydroxy)methyl)-7-methoxybenzo[d]oxazole](/img/structure/B15054691.png)
